(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an iodobenzyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodobenzyl Group: This step often involves the use of iodination reactions where a benzyl group is introduced and subsequently iodinated.
Formation of the Carboxylic Acid Group: This can be done through oxidation reactions of suitable intermediates.
Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodobenzyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The iodobenzyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- 2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- 2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of the iodobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The iodine atom, in particular, can engage in unique interactions not possible with other halogens, enhancing its utility in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFYFSQQIYZNP-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375987 |
Source
|
Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-36-0 |
Source
|
Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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